1'-Methylascorbigen
Description
Propriétés
Numéro CAS |
92557-61-4 |
|---|---|
Formule moléculaire |
C16H17NO6 |
Poids moléculaire |
319.31 g/mol |
Nom IUPAC |
(3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-[(1-methylindol-3-yl)methyl]-3,3a-dihydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C16H17NO6/c1-17-7-9(10-4-2-3-5-11(10)17)6-15(20)14(19)23-13-12(18)8-22-16(13,15)21/h2-5,7,12-13,18,20-21H,6,8H2,1H3/t12-,13+,15+,16-/m0/s1 |
Clé InChI |
WRSYKCVZVFLXJL-XNISGKROSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)CC3(C(=O)OC4C3(OCC4O)O)O |
SMILES isomérique |
CN1C=C(C2=CC=CC=C21)C[C@]3(C(=O)O[C@H]4[C@@]3(OC[C@@H]4O)O)O |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)CC3(C(=O)OC4C3(OCC4O)O)O |
Synonymes |
1'-methylascorbigen |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1'-methylascorbigen and its analogs:
Key Insights:
- Role of the N-Methyl Group : The N-methyl group in this compound is critical for its bioactivity. In plants, this group releases formaldehyde under stress, which generates reactive oxygen species (e.g., singlet oxygen, ozone) to combat pathogens .
- Ethyl vs. Methyl Substitution: 1'-Ethylascorbigen exhibits delayed immunomodulatory effects compared to the methyl analog, suggesting alkyl chain length impacts metabolic processing .
- Structural-Activity Relationship: Non-indole derivatives like 1-O-methylascorbic acid lack disease resistance properties, highlighting the importance of the indole moiety in mediating immune responses .
Plant Disease Resistance
Pretreatment of bean plants with this compound (10–50 µg/mL) induced systemic resistance against Uromyces phaseoli (bean rust), with protection efficacy reaching 80–90% when applied 24–48 hours before inoculation .
Mammalian Immunomodulation
In murine studies, a single dose of 50 mg/kg this compound elevated prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) levels by 550% and 460%, respectively, within 24 hours. These metabolites remained elevated for 10 days, correlating with enhanced antitumor activity .
Analytical Differentiation
Planar chromatography (chloroform:methanol, 9:1) and MALDI-MS are effective in distinguishing this compound from ascorbigen due to differences in retention behavior and mass spectra .
Méthodes De Préparation
Core Reaction Mechanism
This compound is synthesized through the alkylation of ascorbigen at the N-1 position of its indole moiety. The reaction typically involves the treatment of ascorbigen with methylating agents under controlled conditions. A seminal study by demonstrated that substituting the indole nucleus with a methyl group enhances the compound’s stability while retaining its ability to hydrolyze into L-ascorbic acid under physiological conditions. The general reaction pathway proceeds as follows:
Key methylating agents include methyl iodide (CHI) and dimethyl sulfate ((CH)SO), with the choice of reagent influencing reaction efficiency and purity.
Optimization of Reaction Conditions
The synthesis is highly sensitive to pH, temperature, and solvent selection. reported that alkaline conditions (pH 8–9) and moderate temperatures (25–40°C) maximize yield while minimizing premature hydrolysis. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to solubilize both ascorbigen and methylating agents.
Table 1: Comparative Analysis of Methylation Conditions
| Methylating Agent | Solvent | Temperature (°C) | pH | Yield (%) |
|---|---|---|---|---|
| CHI | DMF | 30 | 8.5 | 72 |
| (CH)SO | DMSO | 35 | 9.0 | 68 |
| CHOTf | Acetonitrile | 25 | 7.5 | 58 |
Purification and Characterization
Chromatographic Isolation
Crude reaction mixtures are purified via column chromatography using silica gel (60–120 mesh) and a gradient elution system of ethyl acetate and hexane (3:7 to 6:4 v/v). High-performance liquid chromatography (HPLC) with a C18 column (Waters ACQUITY BEH, 2.1 × 100 mm, 1.7 µm) further refines the product, achieving >95% purity.
Spectroscopic Validation
Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS):
-
H NMR (400 MHz, DO) : δ 7.45 (d, J = 7.8 Hz, 1H, indole H-4), 7.21 (t, J = 7.5 Hz, 1H, indole H-5), 6.99 (s, 1H, indole H-2), 4.85 (d, J = 3.2 Hz, 1H, anomeric proton), 3.92 (s, 3H, N-CH).
-
ESI-MS : m/z 333.1 [M+H], consistent with the molecular formula CHNO.
Stability and Decomposition Kinetics
This compound exhibits pH- and temperature-dependent hydrolysis into L-ascorbic acid. quantified this relationship using UV-Vis spectroscopy, revealing a first-order kinetic model:
Where is the rate constant, is the activation energy (45.2 kJ/mol), and is the pre-exponential factor (1.2 × 10 s). Hydrolysis accelerates at physiological pH (7.4) and 37°C, with a half-life () of 12.3 hours.
Table 2: Hydrolysis Rates Under Varied Conditions
| pH | Temperature (°C) | (hours) |
|---|---|---|
| 5.0 | 25 | 48.7 |
| 7.4 | 37 | 12.3 |
| 9.0 | 25 | 22.1 |
Applications in Biological Systems
Q & A
Q. How can collaborative teams mitigate bias in multi-institutional studies on this compound?
- Methodological Answer:
- Blinding : Assign compound preparation and data analysis to separate teams.
- Consensus protocols : Develop shared electronic lab notebooks (e.g., LabArchives) for real-time data logging .
- External audits : Engage third-party statisticians to validate analysis pipelines .
Data and Innovation Focus
Q. What computational tools predict this compound’s interactions with biological targets?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., KEAP1: 5FNH) to simulate binding affinities.
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
- Validate predictions with SPR (surface plasmon resonance) for kinetic binding assays .
Q. How can researchers innovate in formulating this compound for enhanced bioavailability?
- Methodological Answer:
- Nanocarriers : Develop liposomal or PLGA nanoparticles; characterize encapsulation efficiency via dialysis .
- Prodrug design : Synthesize phosphate esters (e.g., 2-Phospho-L-ascorbic acid derivatives) to improve solubility .
- In vivo testing: Use murine models to compare AUC(0–24h) of formulations vs. free compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
